Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate
Description
Fundamental Crystallographic Parameters
The crystallographic characterization of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate reveals complex three-dimensional arrangements characteristic of benzothiophene derivatives. Related benzothiophene-2-carboxylic acid structures have been shown to crystallize in the monoclinic space group C2/c (No. 15) with unit cell parameters of a = 14.635(4), b = 5.8543(9), c = 19.347(3) Å, β = 103.95(1)°, and V = 1608.8(6) ų with Z = 8. These crystallographic parameters provide insight into the packing arrangements and intermolecular interactions that govern the solid-state behavior of benzothiophene carboxylate derivatives.
The crystal structure analysis demonstrates that benzothiophene derivatives typically form complex three-dimensional arrangements describable in terms of hydrogen-bonded dimers of molecules joined by acid-acid homosynthons. These dimers interact through carbon-hydrogen to oxygen hydrogen bonds to produce extended tape-like structures, which are further connected through head-to-tail π-π interactions and edge-to-face carbon-hydrogen to π interactions. The incorporation of the bulky pinacol boronic ester substituent significantly influences these packing patterns by introducing steric constraints that affect the overall crystal architecture.
Boron-Containing Structural Elements
The pinacol boronic ester moiety in this compound exhibits characteristic bonding patterns that distinguish it from other organoboron species. X-ray crystallographic analysis of related pinacol boronic esters reveals that the boron-carbon bond lengths typically range from 1.494 to 1.613 Å, while boron-oxygen bond lengths in the dioxaborolane ring fall between 1.362 and 1.474 Å. These bond lengths reflect the sp² hybridization of the boron center and the partial ionic character of the boron-oxygen bonds within the cyclic structure.
Table 1: Characteristic Bond Lengths in Pinacol Boronic Ester Systems
| Bond Type | Length Range (Å) | Reference Compound |
|---|---|---|
| B-C | 1.494-1.613 | Various boronic esters |
| B-O (ring) | 1.362-1.474 | Pinacol derivatives |
| B-B | 1.711(6) | Bis(pinacolato)diboron |
The dioxaborolane ring adopts a planar or near-planar conformation that minimizes ring strain while maintaining optimal orbital overlap for the boron-oxygen bonds. This structural feature contributes to the stability of the pinacol protecting group and influences the reactivity patterns observed in cross-coupling reactions.
Intermolecular Interactions and Packing Arrangements
The solid-state structure of this compound is governed by a complex network of weak intermolecular interactions. The benzothiophene core can participate in π-π stacking interactions, while the methyl ester functionality provides sites for dipole-dipole interactions and weak hydrogen bonding. The bulky pinacol group creates steric hindrance that influences molecular packing density and crystal habit.
Analysis of related benzothiophene structures reveals that these compounds often exhibit extended hydrogen-bonded networks involving both the aromatic protons and functional groups attached to the heterocyclic core. The ester carbonyl oxygen serves as a hydrogen bond acceptor, while the aromatic protons can act as weak hydrogen bond donors in carbon-hydrogen to oxygen interactions.
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4S/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-10(8-11)9-13(22-12)14(18)19-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYQFYKHKQJYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383295 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-26-9 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Conditions
A representative procedure involves combining methyl 5-bromo-1-benzothiophene-2-carboxylate (1.0 equiv), BPin (1.2–1.5 equiv), palladium catalyst (e.g., PdCl(dppf), 2–5 mol%), and potassium acetate (KOAc, 3.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to 80–130°C under inert atmosphere for 4–15 hours. Post-reaction workup typically includes extraction with ethyl acetate, drying over sodium sulfate, and purification via column chromatography or recrystallization.
Table 1: Comparative Reaction Conditions for Miyaura Borylation
| Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromobenzo[b]thiophene | PdCl(dppf) | DMF | 100 | 4 | 79 |
| 5-Bromo-1H-indole | Pd(dppf)Cl | DMF | 130 | 12 | 40 |
| 5-Bromothiophene | PdCl(dppf)·CHCl | DMSO | 85 | 1.5 | 64 |
Key variables impacting yield include:
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Catalyst selection : PdCl(dppf) outperforms Pd(PPh) in electron-deficient systems due to enhanced stability under high-temperature conditions.
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Solvent effects : DMSO facilitates faster ligand exchange and higher solubility of boronates compared to DMF, but may increase side reactions in sterically hindered substrates.
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Temperature : Prolonged heating at 130°C improves conversion for recalcitrant substrates but risks decomposition of the methyl ester group.
Alternative Synthetic Strategies
Direct Boronic Acid Functionalization
An alternative approach involves synthesizing the boronic acid intermediate followed by esterification with pinacol. For example, treatment of 5-bromo-1-benzothiophene-2-carboxylic acid with boron trichloride (BCl) at −78°C generates the corresponding boronic acid, which is subsequently reacted with pinacol in dichloromethane. However, this method is less favored due to the sensitivity of boronic acids to protodeboronation and the need for stringent anhydrous conditions.
Suzuki Coupling-Directed Synthesis
In cases where the methyl ester is introduced post-borylation, a Suzuki-Miyaura coupling can be employed. For instance, methyl 5-bromo-1-benzothiophene-2-carboxylate is first converted to the boronate ester, followed by coupling with methyl boronate derivatives. This method is limited by the compatibility of ester groups with coupling conditions, which may require protective group strategies.
Optimization of Reaction Parameters
Catalyst Loading and Ligand Effects
Reducing catalyst loading from 5 mol% to 2 mol% PdCl(dppf) maintains efficiency while lowering costs. The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) enhances catalytic activity by stabilizing the palladium center during oxidative addition and transmetallation steps.
Solvent and Base Selection
A 1:1 mixture of dioxane and water with cesium fluoride (CsF) as the base has been reported for analogous systems, achieving yields up to 86% at 120°C under microwave irradiation. This contrasts with traditional KOAc/DMF systems, highlighting the role of base strength in facilitating transmetallation.
Purification and Characterization
Chromatographic Techniques
Purification via silica gel chromatography using gradients of ethyl acetate in hexane (1:20 to 1:1) effectively separates the target compound from unreacted starting materials and boron byproducts. Recrystallization from dichloromethane/hexane mixtures yields high-purity crystals suitable for X-ray diffraction analysis.
Spectroscopic Confirmation
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H NMR : Characteristic signals include the pinacol methyl groups at δ 1.24–1.38 ppm (12H, s) and aromatic protons at δ 7.65–8.12 ppm.
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LC-MS : The molecular ion peak [M+H] appears at m/z 333.1, consistent with the molecular formula CHBOS.
Challenges and Limitations
The electron-withdrawing methyl carboxylate group at the 2-position may deactivate the aromatic ring, necessitating higher reaction temperatures (130°C) for effective borylation. Competing protodeboronation is minimized by maintaining anhydrous conditions and avoiding prolonged exposure to protic solvents during workup .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various boronic acids, reduced benzothiophene derivatives, and substituted benzothiophenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly those involving nickel catalysts. Its dioxaborolane group serves as a boron source that can facilitate the formation of carbon-carbon bonds under mild conditions. This application is crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the effectiveness of using methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate in a nickel-catalyzed reaction to synthesize substituted aromatic compounds. The reaction conditions were optimized to achieve high yields with minimal by-products .
Development of Functional Materials
The compound's unique electronic properties make it suitable for developing functional materials such as organic semiconductors and sensors. Its ability to form stable thin films can be exploited in electronic devices.
Case Study:
Research has indicated that incorporating this compound into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials. This property is particularly beneficial for applications in flexible electronics and photovoltaic devices .
Applications in Cosmetics
Recent studies have explored the use of this compound in cosmetic formulations due to its potential antioxidant properties. It may help mitigate skin damage caused by environmental stressors.
Case Study:
A formulation study revealed that incorporating this compound into creams improved skin hydration and reduced oxidative stress markers in vitro. The results suggest its viability as an active ingredient in anti-aging products .
Mechanism of Action
The mechanism of action of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The benzothiophene core provides additional stability and electronic properties that enhance its reactivity .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
(a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (CAS: 519054-55-8)
- Molecular Formula : C₁₄H₁₇BO₃
- Molecular Weight : 244.09 g/mol
- Key Differences: Replaces the benzothiophene sulfur atom with oxygen (benzofuran core). Benzofuran derivatives are more prone to oxidative degradation .
(b) Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-2-carboxylate (CAS: 1072951-94-0)
- Molecular Formula : C₁₇H₂₁BO₅
- Molecular Weight : 324.16 g/mol
- Key Differences: Ethyl ester instead of methyl ester, which improves solubility in nonpolar solvents.
(c) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-Benzo[b]thiophene-3-carboxaldehyde (CAS: 1008361-79-2)
- Molecular Formula : C₁₅H₁₇BO₃S
- Molecular Weight : 296.07 g/mol
- Key Differences : Aldehyde substituent at the 3-position instead of methyl carboxylate. The aldehyde group enables nucleophilic addition reactions, expanding its utility in medicinal chemistry but requiring careful handling due to instability .
Functional Group and Substitution Variations
(a) Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 957065-99-5)
- Molecular Formula: C₁₃H₁₈BNO₄
- Molecular Weight : 263.1 g/mol
- Key Differences : Pyridine ring (picolinate) replaces benzothiophene. The nitrogen atom in pyridine enhances coordination with transition-metal catalysts, improving reaction yields in couplings with electron-deficient aryl halides .
(b) Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 882679-40-5)
- Molecular Formula : C₁₅H₂₁BO₄
- Molecular Weight : 292.13 g/mol
Data Table: Comparative Properties
Biological Activity
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate is a boronic ester derivative notable for its applications in organic synthesis and potential biological activities. This compound contains a benzothiophene moiety, which is recognized for its pharmacological properties. The presence of the boronic ester group enhances its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds critical for synthesizing various bioactive compounds.
- Molecular Formula : C₁₂H₁₇B O₄S
- Molecular Weight : 250.14 g/mol
- CAS Number : 53399678
The primary mechanism by which this compound exerts its biological effects is through its role as a boronic ester in palladium-catalyzed cross-coupling reactions. The boron atom interacts with the palladium catalyst to facilitate the transfer of organic groups to halide partners, forming carbon-carbon bonds via a series of steps including transmetalation and reductive elimination .
Enzymatic Interactions
This compound has shown interactions with various enzymes and proteins involved in catalytic processes. Its boronic ester structure allows it to participate in reactions that are pivotal for synthesizing complex organic molecules.
Pharmacological Potential
Research indicates that compounds containing benzothiophene and boronic ester functionalities may exhibit significant biological activities such as:
- Anticancer Activity : Certain derivatives have been studied for their potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have shown promise against various bacterial strains.
Case Study 1: Anticancer Activity
A study demonstrated that related benzothiophene derivatives exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways associated with cancer progression .
Case Study 2: Enzyme Inhibition
In a separate investigation focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit topoisomerase II. The results indicated that the compound could effectively interfere with DNA replication processes in cancer cells .
Data Table: Summary of Biological Activities
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Role | Reference |
|---|---|---|---|
| 1 | 5-Bromo-1-benzothiophene-2-carboxylate | Aryl halide | |
| 2 | Bis(pinacolato)diboron (B₂pin₂) | Boron source | |
| 3 | PdCl₂(dppf), K₂CO₃, THF/H₂O (80°C) | Catalyst/base |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 317.1 g/mol) .
- FT-IR : Detect ester carbonyl (C=O stretch ~1700 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reaction yields when using different palladium catalysts?
Answer:
Discrepancies in yields often arise from ligand steric effects and catalyst loading . To optimize:
- Ligand screening : Test bulky ligands (e.g., SPhos) for sterically hindered substrates .
- Catalyst stability : Use air-stable pre-catalysts (e.g., Pd(OAc)₂) with chelating ligands to prevent aggregation .
- Reaction monitoring : Track intermediates via LC-MS or TLC to identify side reactions (e.g., protodeboronation) .
Case Study : A study comparing Pd(PPh₃)₄ (yield: 60%) vs. PdCl₂(dppf) (yield: 85%) highlights ligand-dependent efficiency in electron-deficient systems .
Advanced: How can X-ray crystallography and DFT calculations validate the compound’s structure?
Answer:
- X-ray diffraction : Resolve crystal packing and bond lengths (e.g., B–O bond: ~1.36 Å) to confirm stereoelectronic effects .
- DFT optimization : Compare computed geometry (bond angles, dihedrals) with experimental data to assess conformational stability .
- Electrostatic potential maps : Predict reactivity sites (e.g., boronate ester’s electrophilic character) .
Example : A DFT-optimized structure of a related indole-boronate showed <0.05 Å deviation from X-ray data, validating computational models .
Advanced: What strategies improve coupling efficiency in sterically hindered environments?
Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 15–20% .
- Solvent optimization : Use high-boiling solvents (e.g., DMF) to enhance solubility of bulky substrates .
- Directed ortho-metalation : Install directing groups (e.g., esters) to guide regioselective coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
